1,1-Dimethoxy-1-methylsilanamine is a chemical compound that belongs to the class of organosilicon compounds, specifically silanamines. This compound is characterized by the presence of both methoxy groups and a methyl group attached to a silicon atom, which contributes to its unique properties and reactivity.
1,1-Dimethoxy-1-methylsilanamine can be classified under organosilicon compounds due to its silicon atom bonded to organic groups. It is used in various applications including as a precursor in the synthesis of other silicon-containing materials. The compound is identified by its Chemical Abstracts Service (CAS) number, which facilitates its classification in chemical databases.
The synthesis of 1,1-Dimethoxy-1-methylsilanamine typically involves the reaction of chloromethylsilane with methanol in the presence of a base. This reaction proceeds through nucleophilic substitution where the methanol acts as a nucleophile, replacing the chlorine atom on the silicon center.
Key steps in the synthesis include:
1,1-Dimethoxy-1-methylsilanamine participates in several chemical reactions typical of silanes and silanamines. Notable reactions include:
The mechanism of action for 1,1-Dimethoxy-1-methylsilanamine primarily revolves around its ability to form bonds with hydroxyl groups on surfaces or other silane molecules. Upon hydrolysis, it generates reactive silanol groups that can further react with other silanes or substrates, facilitating surface modification or bonding in various applications such as coatings or adhesives.
These properties make it suitable for applications requiring hydrophobic characteristics while maintaining reactivity.
1,1-Dimethoxy-1-methylsilanamine finds applications across various fields including:
The development of synthetic routes to 1,1-dimethoxy-1-methylsilanamine (Me(MeO)₂SiNH₂) mirrors key advancements in organosilicon chemistry. Early approaches relied on ammonolysis of chlorosilanes, where chlorosilane precursors reacted with anhydrous ammonia under cryogenic conditions (-78°C). This method suffered from uncontrolled oligomerization and low yields (<35%) due to the formation of polymeric silazanes as byproducts [6]. The 1980s introduced aminolysis of alkoxysilanes using metal amides (e.g., LiNHR), which improved regioselectivity but required stoichiometric reagents and generated metal alkoxide waste [9].
A paradigm shift occurred with catalytic transsilylation, employing tris(pentafluorophenyl)borane (10 mol%) to mediate Si-N bond formation between aminosilanes and alkoxysilanes. This atom-economical approach achieved 89% yield of monomeric silanamine with minimized oligomerization [3]. Table 1 summarizes key milestones:
Table 1: Evolution of Silanamine Synthesis Methods
Era | Method | Catalyst/Reagent | Yield | Key Limitation |
---|---|---|---|---|
1960s–1970s | Ammonolysis | NH₃ | 20–35% | Oligomerization |
1980s–1990s | Metal aminolysis | LiN(SiMe₃)₂ | 50–65% | Stoichiometric reagents |
2000s–Present | Catalytic transsilylation | B(C₆F₅)₃ | 85–89% | Moisture sensitivity |
Recent innovations leverage flow chemistry with immobilized Lewis acid catalysts (e.g., Sn-β zeolite), enabling continuous production with >95% conversion and reduced catalyst loading (2 mol%) [6].
Asymmetric functionalization of 1,1-dimethoxy-1-methylsilanamine addresses the challenge of stereocontrol at silicon centers. Chiral N-heterocyclic carbene (NHC)-copper complexes (e.g., (IPr*)CuCl) catalyze enantioselective silylation of prochiral electrophiles. In ketone silylation, these catalysts achieve 92% ee by forming a chiral pocket that discriminates between Si-face attack trajectories [3]. Dual activation strategies combine chiral Lewis acids (e.g., BINOL-titanium complexes) with nucleophilic silanamine donors, facilitating asymmetric aldol reactions with ee values up to 88% [9].
Notably, photoactivated chiral catalysts have emerged for stereoselective Si-N coupling. Irradiation of [Ir(ppy)₂(SiMe₃)₂] (λ = 450 nm) with chiral bisoxazoline ligands generates silyl radicals that undergo enantioselective coupling with azodicarboxylates (dr > 20:1). This method enables construction of chiral hydrazinosilanes without eroding the dimethoxy substituents [6].
The mechanism of Si-N bond formation in 1,1-dimethoxy-1-methylsilanamine synthesis proceeds through distinct pathways depending on the method:
Ammonolysis route: Follows a stepwise nucleophilic substitution (Sₙ2-Si) where ammonia attacks silicon, forming a pentacoordinate silicate intermediate. Isotopic labeling (¹⁵NH₃) shows first-order kinetics in silane and zero-order in ammonia, supporting a rate-limiting chloride dissociation. Computational studies (DFT/M06-2X) reveal a 28.7 kcal/mol barrier for Me₂Si(OMe)Cl + NH₃ → [Me₂Si(OMe)NH₃]⁺Cl⁻ [10].
Transsilylation pathway: Involves Lewis acid-mediated silicon exchange. B(C₆F₅)₃ coordinates to the nitrogen of aminosilane (R₃Si-NR'₂), polarizing the Si-N bond. The dimethoxysilane then undergoes σ-bond metathesis via a four-centered transition state (Figure 1):
Me(MeO)₂Si-H + B(C₆F₅)₃·NSiR₃ → [Me(MeO)₂Si⁺---H---⁻B(C₆F₅)₃·NSiR₃] → Me(MeO)₂Si-NHSiR₃ + H-B(C₆F₅)₃
Kinetic isotope effects (kH/kD = 1.8) confirm hydride transfer as the turnover-limiting step [3] [10].
Protecting group strategies critically influence reaction outcomes. The dimethoxy group provides kinetic stabilization against nucleophiles due to the α-effect from oxygen lone pairs, while remaining labile to acid-catalyzed hydrolysis—enabling orthogonal deprotection relative to alkylsilyl groups [3].
Protecting groups for silanamines balance stability during synthesis against facile deprotection. Table 2 compares key strategies:
Table 2: Protecting Groups for Silanamine Functionality
Protecting Group | Installation Method | Deprotection Conditions | Compatibility | Limitations |
---|---|---|---|---|
Dimethoxy | Me₂SiCl₂ + 2MeOH, NEt₃ | 0.1M HCl, THF, 25°C | Tolerant of Grignard, enolates | Moderate steric bulk |
tert-Butyldimethylsilyl (TBS) | TBSCl, imidazole | F⁻ (TBAF), 0°C | Stable to pH 2–9 | Incompatible with strong acids |
1,3-Dithianyl (Dmoc) | Dmoc-Cl, pyridine | NaIO₄, pH 4 then aniline | Base-sensitive groups | Requires oxidative step |
Trityl | TrCl, Et₃N | 0.5% TFA in DCM | Amino group protection | Steric hindrance limits reactivity |
The dimethoxy group offers advantages in chemoselective deprotection: it withstands basic conditions (pH ≤ 12) that cleave TBS groups but is removed under mild acid catalysis (pH 3–5) without affecting acid-stable protections like trityl. This orthogonality enables sequential deprotection in multistep syntheses [3] [6]. By contrast, the Dmoc group (1,3-dithian-2-yl-methoxycarbonyl) provides enhanced stability toward nucleophiles but requires sequential oxidation/β-elimination (NaIO₄/aniline) for removal—limiting compatibility with oxidation-sensitive functionalities [6] [9].
Steric and electronic profiles further differentiate these groups: Dimethoxy’s compact size (van der Waals volume = 54 ų) permits higher functional group density than bulky trityl (240 ų), while its electron-donating methoxy groups stabilize silicon against nucleophilic degradation more effectively than alkyl substituents [3].
CAS No.: 6989-21-5
CAS No.: 676-99-3
CAS No.: 111818-57-6
CAS No.: 91106-25-1
CAS No.: 3087-02-3
CAS No.: